molecular formula C6H11ClN2O2 B11909186 Tetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-onehydrochloride

Tetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-onehydrochloride

Cat. No.: B11909186
M. Wt: 178.62 g/mol
InChI Key: DUFZXLPARBECDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-one hydrochloride is a chemical compound with the molecular formula C6H11ClN2O2. It is known for its unique structure, which includes an oxazolo-pyrazine ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-one hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with an oxazoline derivative, followed by cyclization to form the oxazolo-pyrazine ring. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon (Pd/C) to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of Tetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-one hydrochloride may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

Tetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-one hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amine derivatives .

Scientific Research Applications

Tetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-one hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Tetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-one hydrochloride is unique due to its specific ring structure and the presence of the hydrochloride group, which can influence its solubility and reactivity. This uniqueness makes it a valuable compound for various research applications .

Properties

Molecular Formula

C6H11ClN2O2

Molecular Weight

178.62 g/mol

IUPAC Name

3,5,6,7,8,8a-hexahydro-[1,3]oxazolo[3,4-a]pyrazin-1-one;hydrochloride

InChI

InChI=1S/C6H10N2O2.ClH/c9-6-5-3-7-1-2-8(5)4-10-6;/h5,7H,1-4H2;1H

InChI Key

DUFZXLPARBECDX-UHFFFAOYSA-N

Canonical SMILES

C1CN2COC(=O)C2CN1.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.